molecular formula C11H22N2O3 B14888670 Tert-butyl (R)-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

Tert-butyl (R)-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate

Cat. No.: B14888670
M. Wt: 230.30 g/mol
InChI Key: ZITOUAAPSZMHQW-MRVPVSSYSA-N
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Description

Tert-butyl (R)-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methylaminoamide moiety, and a branched 3-methylbutanamide backbone. The (R)-stereochemistry at the α-carbon (C2 position) distinguishes it from its (S)-enantiomer. This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research. Evidence indicates its synthesis involves coupling reactions between Boc-protected amino acids and methylamine derivatives, though commercial availability has been discontinued .

Key structural attributes include:

  • Boc Protection: Enhances solubility in organic solvents and stabilizes the amine during synthesis.
  • Methylamino Group: Introduces a secondary amide functionality critical for hydrogen bonding in target interactions.
  • Branched Alkyl Chain: The 3-methyl substituent contributes to steric effects, influencing conformational flexibility and binding specificity.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(2R)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-7(2)8(9(14)12-6)13-10(15)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15)/t8-/m1/s1

InChI Key

ZITOUAAPSZMHQW-MRVPVSSYSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)NC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)NC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of tert-butyl carbamates often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, trifluoroacetic acid (TFA) for deprotection, and various oxidizing and reducing agents for functional group transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl ®-(3-methyl-1-(methylamino)-1-oxobutan-2-yl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent Variation Stereochemistry Key Applications Reference
Target Compound (CymitQuimica) Methylamino R Discontinued
Tert-butyl (S)-(3-methyl-1-((2-morpholinoethyl)amino)-1-oxobutan-2-yl)carbamate Morpholinoethylamino S Polymer catalyst intermediate
Tert-butyl [(2S,3S)-3-hydroxy-1-(isobutylamino)-1-oxobutan-2-yl]carbamate Isobutylamino, hydroxy group S,S β-Secretase inhibitor
Tert-butyl (S)-1-(((2R,3S)-1-amino-3-(benzyloxy)-1-oxobutan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl carbamate Benzyloxy, phenyl group S/R,S Peptide-based drug candidate
Tert-butyl (R)-1-(oxan-4-yl)-1-oxopropan-2-yl carbamate Tetrahydropyran substituent R Not specified
Key Observations:

Amino Group Modifications: Replacement of the methylamino group with morpholinoethylamino () introduces a heterocyclic moiety, enhancing solubility in polar solvents and altering hydrogen-bonding capacity .

For example, (S,S)-configured β-secretase inhibitors () show higher enzymatic affinity than racemic mixtures .

Functional Group Additions :

  • Benzyloxy and phenyl groups () enhance lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

Key Findings:
  • High-Yield Reactions : Propylphosphonic anhydride () achieves near-quantitative yields (98%) due to efficient activation of carboxylic acids, even with sterically hindered amines .
  • Moderate Yields : EDC/HOBt-mediated couplings () yield 71–87%, influenced by the nucleophilicity of the amine component .

Physicochemical and Spectroscopic Properties

  • NMR Signatures: The tert-butyl group consistently appears as a singlet at δ 1.4–1.5 ppm in $^1$H NMR . Methylamino protons resonate at δ 2.8–3.1 ppm, while amide protons show broad signals at δ 6.5–7.5 ppm .
  • Mass Spectrometry :
    • HRMS data for analogues (e.g., m/z 355.2435 in ) confirm molecular integrity and purity .

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